1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C13H13NO3. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is characterized by its unique structure, which includes an isopropyl group, an oxo group, and a carboxylic acid group attached to a quinoline ring.
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting nerve impulses. By preventing the breakdown of acetylcholine, the compound prolongs the action of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, enhancing nerve impulse transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with isopropyl groups under controlled conditions. One common method involves the use of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate as a starting material, which is then reacted with primary or secondary amines in tetrahydrofuran (THF) under reflux conditions . The reaction proceeds through a series of steps, including esterification and hydrolysis, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the isopropyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as hydroxyl, amino, and halogenated quinolines.
Scientific Research Applications
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound has similar structural features but differs in the presence of a hydroxyl group instead of an isopropyl group.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has an oxo group at the 4-position instead of the 2-position.
Uniqueness
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJNYSXZJNSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449298 | |
Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158577-01-6 | |
Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative, as described in the research, interact with its target and what are the downstream effects?
A1: The research highlights a specific derivative of this compound, namely {(1S,3R,5R)-8-[(R)-2-hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide. This compound acts as a 5-HT4 receptor agonist [, ]. Activation of 5-HT4 receptors is known to modulate various signaling pathways in the central nervous system, potentially impacting learning, memory, and overall cognitive function. The research suggests this compound may increase levels of sAPPα [], a protein fragment derived from amyloid precursor protein (APP) processing. Increased sAPPα is associated with neuroprotective effects and improved cognitive function.
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